Stereochemical Purity Enables Mibefradil Intermediate Synthesis
The (S)-enantiomer is explicitly required as a starting material in the patented synthesis of mibefradil, a T-type calcium channel blocker [1]. The patent claims the use of (1S)-6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, confirming stereospecificity [1]. In contrast, the racemic mixture (CAS 104204-91-3) or the (R)-enantiomer (CAS 2007909-26-2) are not specified for this synthetic pathway, making them unsuitable substitutes for this application.
| Evidence Dimension | Chiral Purity Requirement for Drug Intermediate Synthesis |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 104205-01-8); specified in patent WO1998049149A1 as a starting material for mibefradil synthesis |
| Comparator Or Baseline | Racemic mixture (CAS 104204-91-3); not specified in patent |
| Quantified Difference | Qualitative difference: only the (S)-enantiomer is claimed |
| Conditions | Patent specification for the synthesis of mibefradil |
Why This Matters
For pharmaceutical intermediate procurement, using the correct stereoisomer is mandatory to ensure synthetic route fidelity and to avoid introducing impurities that could compromise drug purity or activity.
- [1] Roche Colorado Corporation. (1998). WO1998049149A1 - Preparation of mibefradil i. World Intellectual Property Organization. View Source
